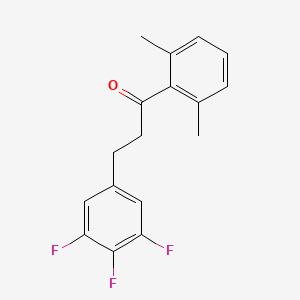

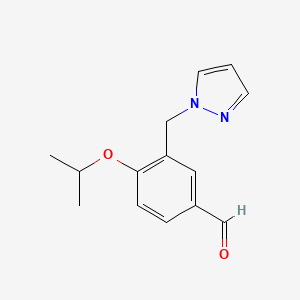

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives is often achieved through multi-step reactions involving the formation of intermediates such as hydrazones, which are then cyclized to form the pyrazole ring. For instance, the synthesis of a novel pyrazole derivative is described through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Another paper describes the synthesis of benzopyrano[4,3-c]pyrazoles by intramolecular nitrile imine addition to acetylenes . These methods highlight the versatility of synthetic approaches to pyrazole derivatives.

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using single-crystal X-ray diffraction studies. The crystal structures can reveal important conformational details, such as dihedral angles between rings and the presence of intramolecular hydrogen bonds or π-π stacking interactions, which contribute to the stability and packing of the molecules in the crystal lattice . The molecular geometries and electronic structures are also optimized and calculated using computational methods such as DFT, providing a comparison with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their functional groups. The papers do not provide specific reactions for "this compound," but they do discuss the reactivity of similar compounds. For example, the presence of amino groups in some pyrazole derivatives can lead to the formation of hydrogen-bonded networks, which can influence the compound's reactivity and interactions with other molecules . The reactivity can also be influenced by the presence of substituents on the pyrazole ring, as seen in the synthesis of polytopic azoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be influenced by their molecular structure. Thermal analyses can reveal the stability of the compounds under various conditions . The presence of different substituents can also affect the solubility and overall physical properties of the compounds. The papers discuss the characterization of these properties using techniques like NMR, mass spectrometry, and UV-Vis spectroscopy . Additionally, some pyrazole derivatives exhibit nonlinear optical properties, which can be discussed based on their polarizability and hyperpolarizability values .

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity Studies

4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde and its derivatives have been synthesized and studied for various bioactivities. For instance, a series of benzenesulfonamides were synthesized using similar substituted benzaldehydes and tested for cytotoxicity, tumor-specificity, and carbonic anhydrase inhibition. Some derivatives exhibited notable cytotoxic activities, hinting at potential anti-tumor applications (Gul et al., 2016).

Chemical Synthesis and Structural Analysis

Chemical processes involving this compound derivatives have been explored for creating complex molecular structures. This includes intramolecular 1,3-dipolar cycloaddition of nitrilimines bearing alkenyl groups, leading to various cycloadducts. These chemical reactions are significant for understanding the reactivity of these compounds and their potential utility in synthesizing novel chemical entities (Shimizu et al., 1982).

Antimicrobial and Antioxidant Applications

Compounds synthesized from similar benzaldehydes have shown antimicrobial and antioxidant activities. For example, a class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds exhibited significant antimicrobial and antioxidant properties (Rangaswamy et al., 2017).

Catalysis and Organic Synthesis

This compound derivatives have been utilized in catalysis and organic synthesis. For example, ZnO-beta zeolite was used as a catalyst for synthesizing 4H-Benzo[b]pyrans, showcasing the role of similar benzaldehydes in facilitating organic reactions (Katkar et al., 2011).

DNA Binding and Cytotoxicity Studies

Bis-pyrazoles synthesized from similar compounds have been studied for their interaction with DNA and in-vitro cytotoxicity, indicating their potential in developing therapeutic agents (Reddy et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-propan-2-yloxy-3-(pyrazol-1-ylmethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-11(2)18-14-5-4-12(10-17)8-13(14)9-16-7-3-6-15-16/h3-8,10-11H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPISKFFBJGWHOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301236550 |

Source

|

| Record name | 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015844-32-2 |

Source

|

| Record name | 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015844-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethoxy)-3-(1H-pyrazol-1-ylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301236550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.